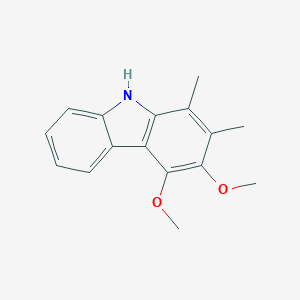

Carbazomycin A

描述

卡巴霉素A 是一种天然存在的化合物,属于咔唑生物碱类。它首次从链霉菌属细菌 ehimensis 链霉菌的培养菌丝体中分离出来。 卡巴霉素A 以其生物活性而闻名,包括对 5-脂氧合酶的抑制作用、弱抗菌和抗酵母活性 .

准备方法

合成路线和反应条件: 卡巴霉素A 的全合成已通过多种方法实现。一种值得注意的方法涉及使用 (甲硅烷基氧基乙烯基) 吲哚作为二烯的镱催化狄尔斯-阿尔德反应。该反应构建了卡巴霉素A 的稠合苯环。 然后使用 N-溴代琥珀酰亚胺对中间体氢咔唑酮进行官能化和芳构化 .

工业生产方法: 催化反应和官能团互变异构是合成过程中的关键步骤 .

化学反应分析

反应类型: 卡巴霉素A 会经历各种化学反应,包括:

氧化: 该化合物可以被氧化以引入额外的官能团。

还原: 还原反应可以改变卡巴霉素A 的结构。

取代: 取代反应可以取代分子内的特定原子或基团.

常见试剂和条件:

氧化: 常见的氧化剂包括 N-溴代琥珀酰亚胺。

还原: 可以使用氢气在催化剂存在下的还原剂。

取代: 通常使用卤素和有机金属化合物等试剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以导致羟基化衍生物的形成 .

科学研究应用

Antibacterial Activity

Carbazomycin A exhibits significant antibacterial properties, particularly against plant pathogens. A study highlighted its efficacy against Xanthomonas oryzae, the causative agent of bacterial leaf blight in rice. The minimum inhibitory concentration (MIC) of this compound was determined to be 8 μg/mL, demonstrating its potential as a biocontrol agent in agricultural settings . The mechanism of action involves disrupting bacterial cell membrane integrity and inhibiting protein synthesis, leading to reduced virulence in treated plants.

Case Study: Efficacy Against Rice Bacterial Blight

- Pathogen: Xanthomonas oryzae

- MIC: 8 μg/mL

- Mechanism: Disruption of cell membrane and inhibition of protein synthesis

- Outcome: Significant reduction in disease symptoms in greenhouse trials

Antifungal Properties

This compound has been investigated for its antifungal activity as well. Research indicates that compounds related to this compound can inhibit fungal growth, making them candidates for developing new antifungal agents . The structural features of carbazoles contribute to their bioactivity, allowing them to interact with fungal cell membranes effectively.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that carbazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

Case Study: Anticancer Mechanism

- Cell Type: Various cancer cell lines

- Mechanism: Induction of apoptosis and modulation of survival pathways

- Results: Inhibition of tumor growth observed in vitro

Total Synthesis and Structural Modifications

The total synthesis of this compound has been achieved through various synthetic routes, showcasing its accessibility for further research and application . Recent advancements in synthetic methodologies have enabled the modification of its structure to enhance biological activity or alter pharmacokinetic properties.

Synthesis Overview

- Methodologies Used:

- Ytterbium-catalyzed Diels–Alder reactions

- One-pot cyclization methods

- Functionalization of aryne intermediates

- Yield: High yields reported in various synthetic routes (up to 87% in some cases) .

Potential Applications in Medicinal Chemistry

Given its diverse biological activities, this compound holds promise as a lead compound for drug development. Its structural analogs could be optimized for enhanced efficacy against specific pathogens or cancer types. The ongoing research into its synthesis and biological evaluation supports its potential role in developing novel therapeutics.

作用机制

卡巴霉素A 主要通过抑制酶 5-脂氧合酶来发挥其作用。该酶参与白三烯的生物合成,白三烯是炎症的介质。通过抑制 5-脂氧合酶,卡巴霉素A 可以减少白三烯的产生,从而表现出抗炎特性。 该机制中涉及的分子靶标和途径仍在研究中 .

相似化合物的比较

卡巴霉素A 是咔唑生物碱家族的一部分,其中包括卡巴霉素B、卡巴霉素C 和卡巴霉素D 等化合物。这些化合物具有相似的三环咔唑骨架,但其取代基和生物活性不同。 例如,卡巴霉素B 也显示出抗疟疾活性,突出了该化合物家族的多样潜力 .

类似化合物:

- 卡巴霉素B

- 卡巴霉素C

- 卡巴霉素D

生物活性

Carbazomycin A, a member of the carbazole alkaloids, has garnered significant attention due to its diverse biological activities. This article explores the compound's antifungal, antibacterial, antioxidant properties, and its potential in cancer therapy, supported by detailed research findings and case studies.

Chemical Structure and Synthesis

This compound is structurally characterized by its carbazole backbone, which is known for its biological significance. The synthesis of this compound has been achieved through various methods, with a notable total synthesis reported that yields the compound in a multi-step process from 5-chloro-1,2,3-trimethoxybenzene . The synthesis involves key reactions such as aryne-mediated carbazole formation and regioselective demethylation.

Antifungal Activity

This compound exhibits significant antifungal properties. Research indicates that it effectively inhibits the growth of various phytopathogenic fungi. In one study, this compound demonstrated potent activity against Fusarium species, which are known to cause serious agricultural damage . The compound's mechanism appears to involve disruption of fungal cell wall synthesis.

Antibacterial Activity

In addition to its antifungal effects, this compound also shows antibacterial activity. It has been reported to inhibit several bacterial strains, although its efficacy is generally lower than that of well-known antibiotics. Studies have shown that it possesses weak antibacterial and anti-yeast activities . The structure-activity relationship (SAR) studies suggest that modifications to the carbazole structure can enhance its antibacterial potency.

Antioxidant Activity

This compound displays antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro studies have demonstrated its ability to scavenge free radicals, contributing to its potential health benefits . The antioxidant activity is believed to be linked to the presence of hydroxyl groups in its structure.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Inhibition of 5-Lipoxygenase : this compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cell Lines : Research involving synthesized carbazole derivatives has indicated that some compounds exhibit significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These findings highlight the potential for developing new anticancer agents based on the carbazole framework .

- Structure-Activity Relationship (SAR) : Various studies have focused on modifying the chemical structure of this compound to enhance its biological activities. For instance, derivatives with different substituents at specific positions on the carbazole ring have shown improved efficacy against certain pathogens and cancer cells .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism/Notes |

|---|---|---|

| Antifungal | High | Inhibits cell wall synthesis in fungi |

| Antibacterial | Moderate | Weak inhibition of bacterial growth |

| Antioxidant | Significant | Scavenges free radicals; protects cells |

| 5-Lipoxygenase Inhibition | Significant | Potential anti-inflammatory applications |

属性

IUPAC Name |

3,4-dimethoxy-1,2-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-9-10(2)15(18-3)16(19-4)13-11-7-5-6-8-12(11)17-14(9)13/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABZEVNLYSXBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226111 | |

| Record name | Carbazomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75139-39-8 | |

| Record name | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Carbazomycin A?

A1: this compound has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol. []

Q2: How can I access spectroscopic data for this compound?

A2: Structural elucidation studies utilizing spectroscopic methods, including 13C NMR, can be found in several research papers. [] One study specifically assigns 13C-chemical shifts for this compound and its derivatives. []

Q3: What are the common synthetic approaches to this compound?

A3: Numerous synthetic routes have been developed for this compound, including:

- Iron-mediated synthesis: This method utilizes consecutive iron-induced C-C and C-N bond formations. [, , ]

- Palladium-catalyzed synthesis: This approach involves a direct palladium-catalyzed route for the selective substitution of carbazoles. [, ]

- Diels-Alder reaction: This strategy utilizes the Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. [, ]

- Cyclobutanol ring-expansion: This method features a transition-metal-free approach involving NBS-mediated cyclobutanol ring expansion. []

- Cascade benzannulation: This technique employs a one-pot cascade benzannulation for the synthesis of 3-hydroxy-2-methyl carbazoles, a key intermediate. []

- Ytterbium-catalyzed Diels-Alder reaction: This approach utilizes (silyloxyvinyl)indole as a diene in the presence of a ytterbium catalyst. []

Q4: Are there any total synthesis reports for this compound?

A4: Yes, several total synthesis reports exist, including those employing iron-mediated strategies, [, , ] palladium-catalyzed reactions, [, ] and a cyclobutanol ring-expansion approach. []

Q5: What are the primary biological activities of this compound?

A5: this compound exhibits notable antifungal activity against various phytopathogenic fungi. [] Additionally, it demonstrates weak antibacterial activity against certain bacteria and yeast. []

Q6: Has this compound's activity been tested against specific organisms?

A6: Yes, research indicates activity against Trichophyton species. [] Additionally, studies highlight its potential against Xanthomonas oryzae pv. oryzae, a bacterial blight affecting rice. []

Q7: Are there any studies on the mechanism of action of this compound?

A7: While its exact mechanism of action remains to be fully elucidated, some studies suggest Carbazomycin B, a closely related analog, disrupts membrane formation and metabolic processes in bacteria. [] Further research is needed to confirm if this compound shares a similar mechanism.

Q8: How do structural modifications influence the biological activity of this compound?

A9: Research indicates that the presence of a free hydroxy group on the carbazole ring significantly contributes to the antioxidant activity of this compound. [] Derivatives lacking this group demonstrate diminished activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。